
8-Nitro-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-2-naphthoic acid is an aromatic compound that belongs to the class of nitro-naphthoic acids It is characterized by the presence of a nitro group (-NO2) at the 8th position and a carboxylic acid group (-COOH) at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-2-naphthoic acid typically involves the nitration of 2-naphthoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 8th position of the naphthalene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective nitration of the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution Reagents: Thionyl chloride, thionyl bromide.
Esterification Reagents: Alcohols, acid catalysts.
Major Products Formed:
Reduction: 8-Amino-2-naphthoic acid.
Substitution: 8-Chloro-2-naphthoic acid, 8-Bromo-2-naphthoic acid.
Esterification: Esters of this compound.
Scientific Research Applications
8-Nitro-2-naphthoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-nitro-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
5-Chloro-8-nitro-1-naphthoyl chloride: Used as a protective group for amines and amino acids.
Aristolochic acids: Structurally related compounds with toxicological significance.
Uniqueness: Its ability to undergo selective nitration and subsequent chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
8-nitronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H,(H,13,14) |
InChI Key |
UPNHNDHIGKXODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


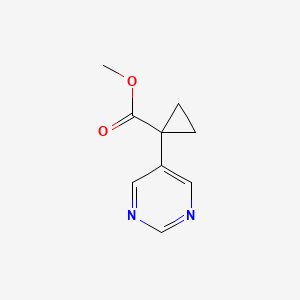
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)


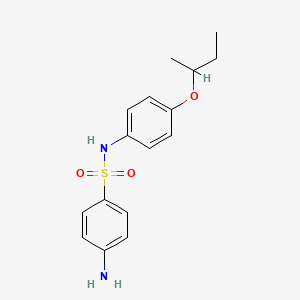
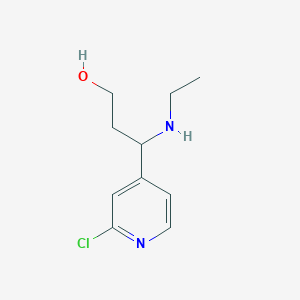

![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)
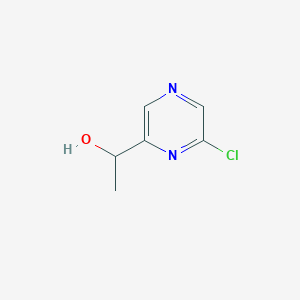


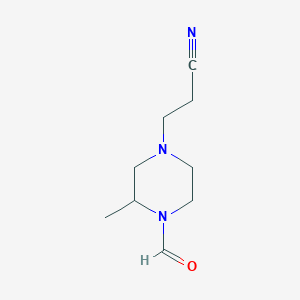
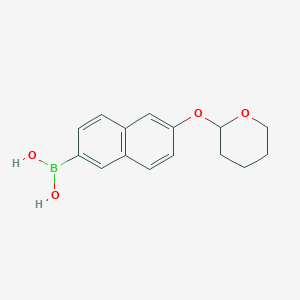
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
